molecular formula C23H23NO4 B11378289 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11378289
M. Wt: 377.4 g/mol
InChI Key: QLQFNSLSZCZXIY-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a prop-2-en-1-yloxy group attached to a benzamide core

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H23NO4/c1-3-14-27-21-12-8-19(9-13-21)23(25)24(17-22-5-4-15-28-22)16-18-6-10-20(26-2)11-7-18/h3-13,15H,1,14,16-17H2,2H3

InChI Key

QLQFNSLSZCZXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine and 4-methoxybenzylamine intermediates. These intermediates are then reacted with 4-(prop-2-en-1-yloxy)benzoyl chloride under basic conditions to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.

    N-[(FURAN-2-YL)METHYL]-N-[(4-HYDROXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

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